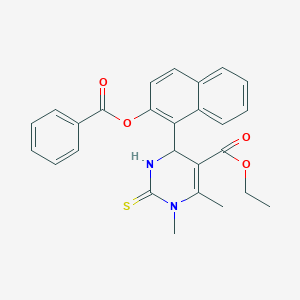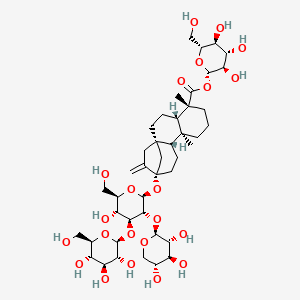![molecular formula C14H11F4N5O B2929856 4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380173-98-6](/img/structure/B2929856.png)
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as TFP or TFP-piperazine and is a small molecule inhibitor of protein kinase B (PKB/Akt) signaling pathway.
Wirkmechanismus
TFP-piperazine is a selective inhibitor of protein kinase B (PKB/Akt) signaling pathway. PKB/Akt is a serine/threonine kinase that plays a critical role in regulating cell survival, growth, and metabolism. TFP-piperazine binds to the ATP-binding pocket of PKB/Akt and inhibits its activity, thereby preventing downstream signaling events that promote cell growth and proliferation.
Biochemical and Physiological Effects:
TFP-piperazine has been shown to have a potent inhibitory effect on the PI3K/Akt signaling pathway, which is known to play a critical role in regulating cell survival, growth, and metabolism. Inhibition of this pathway by TFP-piperazine has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. TFP-piperazine has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of TFP-piperazine is its potent inhibitory effect on the PI3K/Akt signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, TFP-piperazine has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
1. Development of TFP-piperazine derivatives with improved solubility and potency.
2. Investigation of the potential applications of TFP-piperazine in other diseases such as diabetes and cardiovascular disease.
3. Exploration of the synergistic effects of TFP-piperazine with other drugs or therapies.
4. Investigation of the potential use of TFP-piperazine as a diagnostic tool for cancer and other diseases.
Synthesemethoden
The synthesis of TFP-piperazine involves the reaction of 5-fluoropyrimidine-4-carboxylic acid with 2-(trifluoromethyl)pyridine-4-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with piperazine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
TFP-piperazine has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt signaling pathway, which is known to play a critical role in cancer cell survival and growth. TFP-piperazine has also been investigated for its potential applications in neurological disorders such as Alzheimer's disease, where it has been shown to improve memory and cognitive function in animal models.
Eigenschaften
IUPAC Name |
4-(5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N5O/c15-10-6-19-8-21-13(10)22-3-4-23(12(24)7-22)9-1-2-20-11(5-9)14(16,17)18/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBZGFTUSTWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=NC=C2F)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)

![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)
![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)




![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)

![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)
